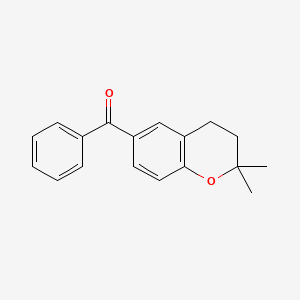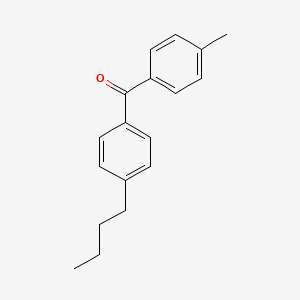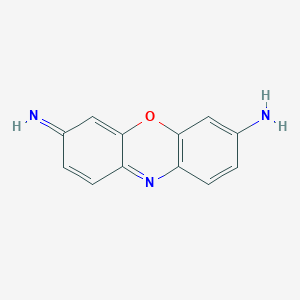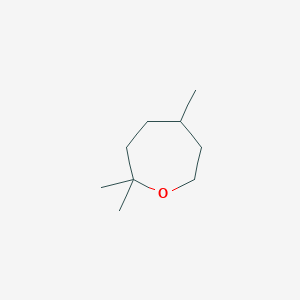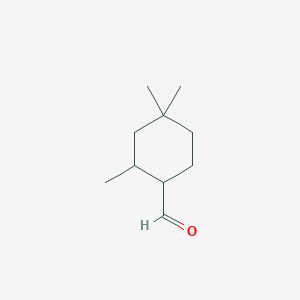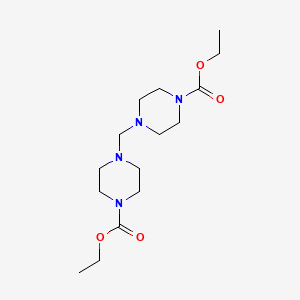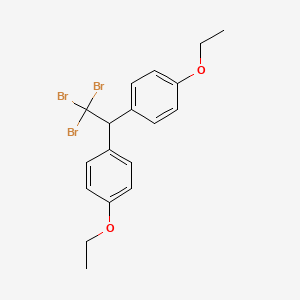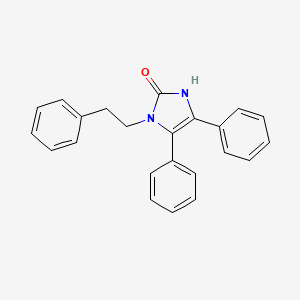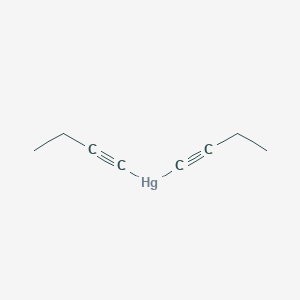
Di(but-1-yn-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(but-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two but-1-yn-1-yl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(but-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with but-1-yne in the presence of a base such as sodium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The general reaction scheme is as follows:
HgCl2+2C4H5→Hg(C4H5)2+2HCl
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Di(but-1-yn-1-yl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and but-1-yne.
Reduction: Reduction reactions can convert this compound to elemental mercury and but-1-yne.
Substitution: The but-1-yn-1-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Mercury(II) oxide and but-1-yne.
Reduction: Elemental mercury and but-1-yne.
Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Di(but-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the development of materials with unique properties, such as conductive polymers and catalysts.
Wirkmechanismus
The mechanism by which di(but-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the but-1-yn-1-yl groups can undergo further chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to the mercury atom.
Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.
Diphenylmercury: Contains two phenyl groups attached to the mercury atom.
Uniqueness
Di(but-1-yn-1-yl)mercury is unique due to the presence of the but-1-yn-1-yl groups, which confer distinct chemical properties compared to other organomercury compounds. These properties include increased reactivity and the ability to participate in a wider range of chemical reactions.
Eigenschaften
CAS-Nummer |
63776-22-7 |
|---|---|
Molekularformel |
C8H10Hg |
Molekulargewicht |
306.76 g/mol |
IUPAC-Name |
bis(but-1-ynyl)mercury |
InChI |
InChI=1S/2C4H5.Hg/c2*1-3-4-2;/h2*3H2,1H3; |
InChI-Schlüssel |
QRHSTNYCUOLOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#C[Hg]C#CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
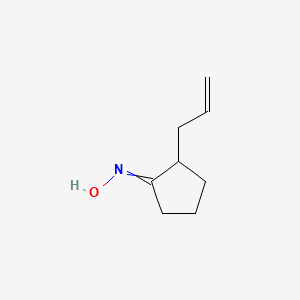
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
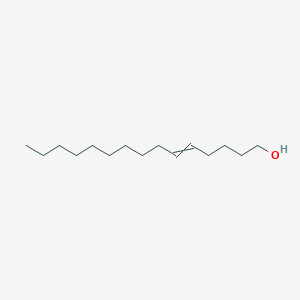
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
